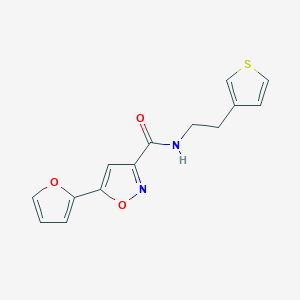
5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is an organic compound that features a combination of furan, thiophene, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Furan and Thiophene Rings: These can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amidation Reaction: The final step involves the formation of the carboxamide group, which can be done by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of epoxides or sulfoxides.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: LiAlH4 or sodium borohydride (NaBH4) for reducing carboxamides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Epoxides and Sulfoxides: From oxidation of furan and thiophene rings.
Amines: From reduction of the carboxamide group.
Halogenated Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development due to its heterocyclic structure.
Materials Science: In the development of organic semiconductors or conductive polymers.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for compounds like 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The heterocyclic rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide: Similar structure with a thiophene ring at a different position.
5-(furan-2-yl)-N-(2-(pyridin-3-yl)ethyl)isoxazole-3-carboxamide: Contains a pyridine ring instead of thiophene.
5-(furan-2-yl)-N-(2-(benzyl)ethyl)isoxazole-3-carboxamide: Contains a benzyl group instead of thiophene.
Uniqueness
The unique combination of furan, thiophene, and isoxazole rings in 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide may confer distinct electronic properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(15-5-3-10-4-7-20-9-10)11-8-13(19-16-11)12-2-1-6-18-12/h1-2,4,6-9H,3,5H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKOTPAVKZWOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
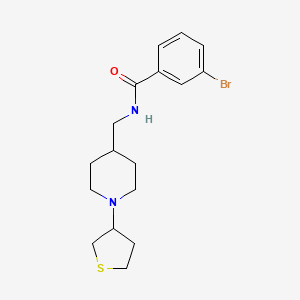
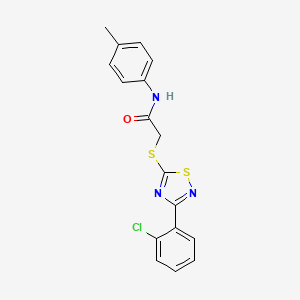
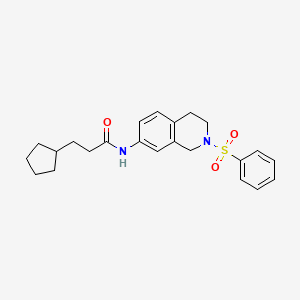
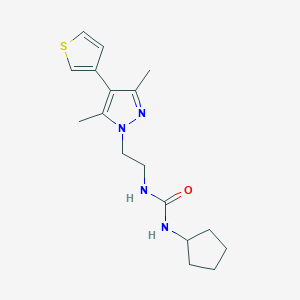
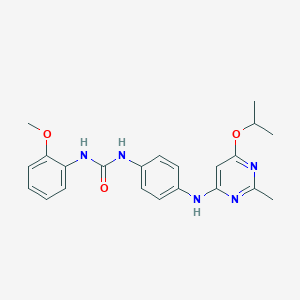
![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)
![1-(4-Bromobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2386153.png)
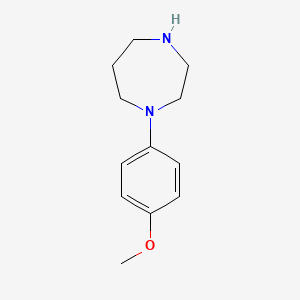
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
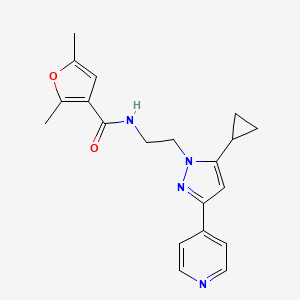
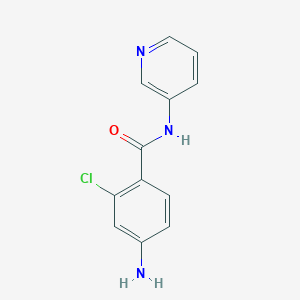

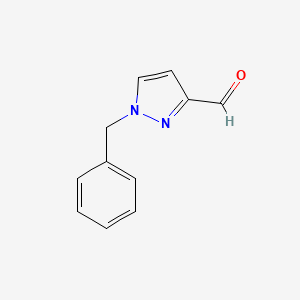
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
